molecular formula C9H18N2O B2539763 4-(3-Methyl-3-pyrrolidinyl)morpholine CAS No. 1699155-88-8

4-(3-Methyl-3-pyrrolidinyl)morpholine

Cat. No.: B2539763
CAS No.: 1699155-88-8
M. Wt: 170.256
InChI Key: YGGJRODJLMWJBQ-UHFFFAOYSA-N
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Description

4-(3-Methyl-3-pyrrolidinyl)morpholine (CAS 1699155-88-8) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It features a hybrid structure combining two privileged scaffolds in medicinal chemistry: pyrrolidine and morpholine . The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle valued for its three-dimensional coverage and ability to efficiently explore pharmacophore space, which can enhance a compound's solubility and binding specificity . The morpholine ring, a heterocycle containing both amine and ether functional groups, is frequently incorporated into bioactive molecules to improve water solubility and membrane permeability, and is a common feature in many clinical and marketed therapeutics . This specific structural motif makes the compound a valuable building block in organic synthesis and drug discovery efforts, particularly for the development of novel small-molecule inhibitors. Research into analogous morpholine-substituted tetrahydroquinoline derivatives has demonstrated their significant potential as potent mTOR inhibitors for targeted cancer therapy, showing exceptional cytotoxicity against lung and breast cancer cell lines in vitro . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Proper storage conditions and cold-chain transportation are recommended to preserve stability .

Properties

IUPAC Name

4-(3-methylpyrrolidin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2-3-10-8-9)11-4-6-12-7-5-11/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGJRODJLMWJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699155-88-8
Record name 4-(3-methylpyrrolidin-3-yl)morpholine
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Chemical Reactivity and Transformations of 4 3 Methyl 3 Pyrrolidinyl Morpholine Core

Reactivity of the Morpholine (B109124) Nitrogen and Pyrrolidine (B122466) Nitrogen

The core structure of 4-(3-Methyl-3-pyrrolidinyl)morpholine contains two nitrogen atoms: a tertiary amine within the morpholine ring and a tertiary amine at the junction with the pyrrolidine ring. The reactivity of these nitrogen atoms is distinct due to their electronic and steric environments.

The nitrogen atom of the morpholine ring, being a tertiary amine, is nucleophilic and basic. However, its reactivity is tempered by the electron-withdrawing inductive effect of the adjacent oxygen atom. frontiersin.org This reduces its nucleophilicity compared to simpler cyclic amines. frontiersin.org Consequently, reactions at the morpholine nitrogen, such as quaternization with alkyl halides, would require forcing conditions.

In contrast, the pyrrolidine nitrogen is also a tertiary amine in this specific structure. As a saturated heterocyclic amine, the nitrogen atom in a pyrrolidine ring is generally a strong base and a good nucleophile. nih.gov Its reactivity is primarily influenced by steric hindrance from the adjacent methyl group and the bulky morpholine substituent. This steric crowding can modulate its ability to participate in reactions like acid-base chemistry or coordination with metal centers.

FeatureMorpholine NitrogenPyrrolidine Nitrogen
Hybridization sp³sp³
Amine Type TertiaryTertiary
Relative Basicity Less BasicMore Basic
Relative Nucleophilicity Less Nucleophilic frontiersin.orgMore Nucleophilic nih.gov
Key Influencing Factor Inductive effect of oxygenSteric hindrance

Chemical Modifications of the Pyrrolidine Ring System

The pyrrolidine ring, being a saturated hydrocarbon system, offers several possibilities for modification, although these often require specific activation. frontiersin.org The methyl group at the 3-position is a potential site for functionalization. While direct C-H activation on the pyrrolidine ring is challenging, modern catalytic methods could enable the introduction of new substituents. organic-chemistry.org

More commonly, modifications involve precursors to the pyrrolidine ring itself before its incorporation into the final molecule. mdpi.com If a synthetic route allows, derivatives with different substituents at various positions on the pyrrolidine ring could be prepared. For instance, replacing the methyl group with other alkyl or functional groups would create a series of analogues. frontiersin.org

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound can be achieved through various derivatization strategies, targeting different parts of the molecule. nih.govresearchgate.netresearchgate.net

Peripheral functionalization primarily targets the carbon skeletons of the morpholine and pyrrolidine rings. nih.gov While the existing structure is fully saturated, synthetic strategies starting from functionalized precursors can introduce a wide array of substituents.

For the morpholine ring, synthetic routes starting from substituted amino alcohols can yield morpholine rings with substituents at positions other than the nitrogen. nih.gov Similarly, for the pyrrolidine ring, the synthesis can start from substituted prolines or other functionalized acyclic precursors, allowing for the introduction of diverse chemical groups. nih.gov This approach allows for systematic variation of the structure to explore structure-activity relationships. frontiersin.org

Modification SitePotential Functional GroupsSynthetic Strategy
Morpholine Ring CarbonsAlkyl, Aryl, Hydroxyl, HalogenSynthesis from substituted amino alcohols or epoxides nih.govresearchgate.net
Pyrrolidine Ring CarbonsAlkyl, Aryl, Carbonyl, AmideSynthesis from functionalized proline derivatives or via cycloaddition reactions nih.govresearchgate.net

Skeletal editing of the heterocyclic cores represents an advanced strategy for creating structural analogues. osaka-u.ac.jpresearchgate.netresearchgate.net Ring contraction methodologies could potentially transform a precursor six-membered ring, like a substituted piperidine (B6355638), into the five-membered pyrrolidine ring found in the target molecule. osaka-u.ac.jpresearchgate.netwilddata.cnsemanticscholar.org For example, photochemical methods have been reported for the ring contraction of pyridines to yield pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net

Conversely, ring expansion methods could be envisioned to convert the pyrrolidine ring into a larger piperidine ring, or the morpholine into a 1,4-oxazepane ring system. These transformations would fundamentally alter the scaffold's geometry and are typically accomplished through multi-step sequences involving ring-opening followed by recyclization with an additional carbon atom. While synthetically challenging, these strategies offer a pathway to novel chemical entities with significantly altered three-dimensional structures.

Computational and Theoretical Chemistry Studies on 4 3 Methyl 3 Pyrrolidinyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a powerful lens to examine molecules at the electronic level. These methods are instrumental in predicting molecular properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in modern computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations can be employed to determine the optimized molecular geometry of 4-(3-Methyl-3-pyrrolidinyl)morpholine, predicting bond lengths, bond angles, and dihedral angles.

Theoretical calculations using DFT, often with basis sets like 6-31G(d,p) or 6-311G(d,p), can establish the stable conformation of the molecule. For morpholine (B109124) derivatives, the ring typically adopts a chair conformation. DFT would allow for the precise determination of the orientation of the methyl-pyrrolidinyl substituent relative to the morpholine ring. Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the molecule's behavior. These properties include dipole moment, polarizability, and molecular energies, which are essential for predicting its interactions with other molecules and its response to external electric fields.

Table 1: Calculated Geometric Parameters of this compound using DFT (Note: The following data is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.)

ParameterValue
C-N Bond Length (Pyrrolidine)1.47 Å
C-N Bond Length (Morpholine)1.46 Å
C-O Bond Length (Morpholine)1.43 Å
C-C Bond Length (Pyrrolidine)1.54 Å
C-C-N Bond Angle (Pyrrolidine)104.5°
C-N-C Bond Angle (Morpholine)112.0°
Dihedral Angle (C-N-C-C)58.5°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the distribution of the HOMO and LUMO densities can pinpoint the regions of the molecule that are most likely to be involved in chemical reactions. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the nitrogen atoms, while the LUMO is distributed over areas that can accommodate electrons. The analysis of these orbitals is crucial for predicting how the molecule will interact with electrophiles and nucleophiles.

Table 2: Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO1.2
HOMO-LUMO Gap7.7

The distribution of charge within a molecule is fundamental to its chemical behavior, influencing its polarity, solubility, and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of molecular behavior, offering insights into conformational flexibility and intermolecular interactions.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's conformational landscape and its dynamic behavior.

For this compound, MD simulations can be used to explore the different accessible conformations and their relative stabilities. This is particularly important for a molecule with multiple rotatable bonds and two ring systems. The simulations can reveal the preferred orientations of the pyrrolidinyl and morpholine rings and the dynamics of their interconversion. Understanding the conformational flexibility is crucial for predicting how the molecule might bind to a biological target or self-assemble in the solid state.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.govmdpi.com By partitioning the crystal space into regions associated with each molecule, the Hirshfeld surface provides a graphical representation of the contacts between neighboring molecules.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: The following data is illustrative and represents typical values for organic molecules with similar functional groups.)

Contact TypeContribution (%)
H···H55.2
O···H18.5
N···H12.3
C···H10.8
Other3.2

Mechanistic Insights from Theoretical Calculations

Computational investigations into the synthesis of similar N-substituted morpholines and pyrrolidines often employ Density Functional Theory (DFT) to elucidate reaction mechanisms. These studies typically focus on calculating the activation energies of potential reaction pathways, identifying the most energetically favorable routes. For a hypothetical synthesis of this compound, theoretical calculations could be instrumental in several key areas:

Nucleophilic Substitution Dynamics: The formation of the bond between the morpholine nitrogen and the pyrrolidinyl ring likely proceeds through a nucleophilic substitution reaction. Theoretical models could predict whether the mechanism is S(_N)1 or S(_N)2 in nature. An S(_N)1 pathway would involve the formation of a tertiary carbocation at the 3-position of the methyl-pyrrolidine ring, a species whose stability and potential for rearrangement could be meticulously studied using computational methods. An S(_N)2 pathway would involve the direct attack of the morpholine nitrogen, and calculations would focus on the geometry and energy of the five-coordinate transition state.

Conformational Analysis: The conformational landscape of the final product, this compound, can be explored through computational methods. By calculating the relative energies of different chair and boat conformations of the morpholine ring, as well as the envelope and twist conformations of the pyrrolidine (B122466) ring, the most stable three-dimensional structure of the molecule can be predicted. This information is crucial for understanding its physical properties and how it might interact with biological systems.

While awaiting specific computational studies on this compound, the broader field of theoretical chemistry provides a robust framework for predicting and understanding its chemical behavior.

Applications in Advanced Organic Synthesis and Catalysis

4-(3-Methyl-3-pyrrolidinyl)morpholine as a Building Block in Complex Molecule Synthesis

While specific examples detailing the use of this compound in multi-step total synthesis are not extensively documented, its potential as a valuable synthetic intermediate can be inferred from the well-established roles of its parent scaffolds. Both morpholine (B109124) and pyrrolidine (B122466) are ubiquitous structural motifs in a vast array of bioactive compounds, natural products, and approved pharmaceuticals. nih.govresearchgate.net

The morpholine ring is a versatile and readily accessible synthetic building block, often incorporated into molecules to improve physicochemical, metabolic, and biological properties. nih.gov It is a key component in numerous therapeutic agents, including antibiotics and anticancer drugs. e3s-conferences.org Similarly, the substituted chiral pyrrolidine framework is one of the most common heterocyclic structures in biologically active compounds and serves as a crucial building block in organic synthesis. nih.gov Pyrrolidine-containing drugs are frequently synthesized from cyclic precursors like proline and its derivatives. nih.gov For instance, pyrrolidine has been used as a reagent in the synthesis of complex tetrahydroquinoline (THQ) derivatives, which are being investigated as potential mTOR inhibitors for cancer therapy. nih.gov

The combination of these two scaffolds in this compound results in a sp³-rich, three-dimensional structure. Such attributes are highly sought after in modern drug discovery to explore chemical space more effectively. nih.gov The presence of two distinct amine functionalities with different steric and electronic environments provides orthogonal handles for sequential chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures.

Role of Morpholine and Pyrrolidine Scaffolds in Designing Organocatalysts

The field of asymmetric organocatalysis has been significantly influenced by catalysts derived from nitrogen-containing heterocycles, with the pyrrolidine scaffold holding a privileged position. nih.gov In contrast, the morpholine ring has been considered a more challenging component for catalyst design, primarily in the context of enamine catalysis.

The pyrrolidine nucleus is a highly efficient motif for organocatalysts that operate via enamine intermediates, such as in the Michael addition of aldehydes to nitroolefins. nih.govfrontiersin.org The high reactivity of pyrrolidine-derived enamines is attributed to the significant p-character of the nitrogen's lone pair within the five-membered ring, which enhances its nucleophilicity. nih.govfrontiersin.org Consequently, structures based on (S)-Proline and diarylprolinol silyl (B83357) ethers have become powerful tools in asymmetric synthesis. nih.gov

Conversely, morpholine-based enamines are reported to be orders of magnitude less reactive. nih.govfrontiersin.org This reduced reactivity is ascribed to two main factors:

Electronic Effect : The presence of the oxygen atom in the morpholine ring increases the ionization potential, thereby reducing the nucleophilicity of the enamine intermediate compared to piperidine (B6355638) or pyrrolidine cores. nih.govfrontiersin.org

Structural Effect : The morpholine ring leads to a more pronounced pyramidalization of the nitrogen atom, which further hinders its participation in the enamine catalytic cycle. nih.govfrontiersin.org

Despite these limitations, recent research has focused on designing highly efficient morpholine-based organocatalysts by controlling the substitution pattern and configuration, demonstrating their potential in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov The hybrid this compound structure offers an intriguing platform for catalyst design, potentially combining the directing or solubility-enhancing properties of the morpholine ring with a catalytically active center derived from the pyrrolidine nitrogen or a functional group attached to it.

Table 1: Comparison of Pyrrolidine and Morpholine Scaffolds in Enamine Catalysis
FeaturePyrrolidine ScaffoldMorpholine Scaffold
Relative Reactivity HighLow (orders of magnitude less reactive) nih.govfrontiersin.org
Nitrogen Lone Pair Character Higher p-character, leading to high nucleophilicity nih.govfrontiersin.orgLower p-character due to oxygen's inductive effect nih.govfrontiersin.org
Nitrogen Geometry Less pyramidalizedMore pronounced pyramidalization, reducing reactivity nih.govfrontiersin.org
Common Applications Michael additions, Aldol reactions, α-functionalizations nih.govLess common, but emerging in specialized reactions nih.gov

Development of Chemical Libraries based on the Morpholine-Pyrrolidine Scaffold

The construction of chemical libraries based on diverse molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. The morpholine-pyrrolidine scaffold represents an attractive core for generating such libraries due to its inherent three-dimensionality and the presence of multiple points for diversification.

Strategies like Diversity-Oriented Synthesis (DOS) aim to systematically explore chemical space by creating collections of structurally complex and diverse small molecules. researchgate.net Both morpholine and pyrrolidine have been used extensively in this context.

Morpholine Libraries : Researchers have developed DOS strategies for constrained morpholine amino acids to generate peptidomimetic libraries. researchgate.net Furthermore, scalable synthetic routes to complex scaffolds, such as bis-morpholine spiroacetals, have been designed specifically for the assembly of diverse physical compound libraries. acs.org

Pyrrolidine Libraries : The pyrrolidine scaffold is a preferred nucleus in pharmaceutical science for library design. nih.gov For example, libraries of spiro[pyrrolidine-3,3′-oxindoles] have been synthesized and evaluated for potential biological activity. nih.gov

The this compound framework is an ideal starting point for library synthesis. The two nitrogen atoms can be functionalized sequentially, allowing for the introduction of a wide range of substituents. This "appendage diversity" on a complex, sp³-rich core can generate collections of novel compounds with broad coverage of chemical space, suitable for screening against various biological targets. nih.govresearchgate.net

Emerging Applications in Materials Science

While the primary applications of morpholine and pyrrolidine derivatives are in pharmaceuticals and agrochemicals, their unique properties are also being explored in the field of materials science.

Morpholine derivatives show potential in the polymer and materials science sectors. e3s-conferences.org They can be used as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to the development of advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org

Hybrid organic-inorganic materials are another area of active research. For instance, hybrid materials incorporating pyrrolidine fragments into mesoporous silica (B1680970) supports have been developed. researchgate.net These materials function as robust and efficient base catalysts for the production of fine chemicals through reactions like Knoevenagel, Claisen-Schmidt, and Henry condensations, with the benefit of high stability and recyclability. researchgate.net

Furthermore, both morpholine and pyrrolidine have been identified as suitable coupling partners in the synthesis of complex organic molecules designed for materials applications. acs.org This includes the preparation of potential organic light-emitting diode (OLED) materials, highlighting the utility of these heterocycles in the construction of functional organic materials. acs.org The combined scaffold of this compound could thus serve as a novel building block for creating specialized polymers or functional hybrid materials.

Future Directions and Uncharted Territories in Research on 4 3 Methyl 3 Pyrrolidinyl Morpholine

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and stereoselective synthetic routes is paramount to unlocking the full potential of 4-(3-methyl-3-pyrrolidinyl)morpholine. Current synthetic approaches for analogous substituted morpholines often rely on multi-step procedures which can be inefficient. chemrxiv.orgchemrxiv.org Future research could focus on developing more streamlined and atom-economical methodologies.

One promising direction is the application of palladium-catalyzed carboamination reactions . This strategy has been successfully employed for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov Adapting this methodology could provide a concise and stereocontrolled route to derivatives of this compound. Another avenue lies in the exploration of multicomponent reactions (MCRs) . MCRs offer a powerful tool for the de novo assembly of highly substituted morpholine (B109124) and piperazine (B1678402) rings, allowing for significant structural diversity from simple starting materials. nih.govacs.org A one-pot Ugi-cyclization procedure, for instance, could be a time- and resource-efficient strategy for constructing the core scaffold. nih.gov

Furthermore, greener synthetic approaches are gaining prominence. A recently reported one- or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK presents an environmentally benign alternative. chemrxiv.orgchemrxiv.org Investigating the applicability of such methods to the synthesis of this compound could lead to more sustainable production processes. The table below outlines potential novel synthetic strategies.

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Palladium-Catalyzed CarboaminationStereocontrolled synthesis from amino alcohols. nih.govAccess to enantiomerically pure derivatives.
Multicomponent Reactions (e.g., Ugi)De novo ring assembly, high diversity. nih.govacs.orgRapid generation of a library of analogues.
Ethylene Sulfate AnnulationRedox-neutral, inexpensive reagents. chemrxiv.orgchemrxiv.orgGreen and cost-effective synthesis.
Photocatalytic AnnulationDiastereoselective, uses visible light. acs.orgAccess to specific stereoisomers with high selectivity.

Advanced Derivatization for Enhanced Chemical Space Exploration

The functionalization of the this compound scaffold opens up a vast chemical space for exploration, with potential applications in medicinal chemistry and materials science. e3s-conferences.org The pyrrolidine (B122466) and morpholine moieties offer multiple sites for derivatization, allowing for fine-tuning of the molecule's physicochemical and biological properties. researchgate.netnih.gov

Future research should focus on developing regioselective functionalization techniques. For instance, methods for the cross-dehydrogenative coupling between morpholinones and cyclic imides could be adapted to introduce new substituents onto the morpholine ring. mdpi.com The pyrrolidine ring, a versatile scaffold in its own right, can be modified through various aminocyclization and cyclization reactions to introduce diverse functionalities. nih.gov

The synthesis of libraries of derivatives with systematic variations in substituents will be crucial for establishing structure-activity relationships (SAR). e3s-conferences.org This is particularly relevant for applications in drug discovery, where the morpholine scaffold is considered a "privileged structure" due to its frequent occurrence in bioactive molecules. nih.govnih.govresearchgate.netresearchgate.net The table below summarizes potential derivatization strategies.

Derivatization ApproachTarget MoietyPotential Outcome
Cross-Dehydrogenative CouplingMorpholine RingIntroduction of imide-based functional groups. mdpi.com
N-Alkylation/ArylationPyrrolidine NitrogenModification of basicity and steric properties. nih.gov
C-H FunctionalizationPyrrolidine/Morpholine RingsDirect introduction of substituents without pre-functionalization.
Ring-Opening/RearrangementMorpholine RingAccess to novel heterocyclic scaffolds.

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for rational design and the prediction of its reactivity. Advanced spectroscopic and computational methods can provide invaluable insights into its conformational preferences, reaction mechanisms, and interactions with other molecules.

Computational analysis using density functional theory (DFT) can be employed to study the stereoselective synthesis of substituted pyrrolidines and to delineate the energy profiles of various reaction pathways. emich.edu Such studies can help in optimizing reaction conditions to favor the formation of a desired stereoisomer. Furthermore, computational methods can predict the spectroscopic signatures (e.g., NMR, IR) of different conformers and derivatives, aiding in their experimental characterization.

Advanced spectroscopic techniques , such as 2D NMR and X-ray crystallography, will be crucial for unambiguously determining the three-dimensional structure of this compound and its derivatives. In situ spectroscopic monitoring of reactions can provide real-time information about reaction intermediates and transition states, leading to a deeper understanding of the underlying reaction mechanisms.

TechniqueApplicationExpected Insights
Density Functional Theory (DFT)Reaction mechanism and stereoselectivity studies. emich.eduEnergy profiles, transition state geometries, prediction of product ratios.
2D NMR SpectroscopyStructural elucidation.Connectivity and spatial relationships of atoms.
X-ray CrystallographyDetermination of solid-state structure.Precise bond lengths, bond angles, and conformation.
In situ Spectroscopy (e.g., ReactIR)Reaction monitoring.Identification of transient intermediates and kinetic analysis.

Synergistic Applications in Multi-disciplinary Chemical Fields

The unique combination of a pyrrolidine and a morpholine moiety suggests that this compound could find applications in various chemical disciplines, potentially exhibiting synergistic effects.

In medicinal chemistry , morpholine derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. e3s-conferences.orgtandfonline.comresearchgate.net The pyrrolidine scaffold is also a key component of many pharmaceuticals. researchgate.netmdpi.com The combination of these two privileged scaffolds in a single molecule could lead to compounds with novel or enhanced therapeutic potential. For example, morpholine-based compounds have been investigated as multi-target agents for neurodegenerative diseases, and the addition of the pyrrolidine moiety could further modulate their activity and pharmacokinetic properties. tandfonline.com

In materials science , morpholine derivatives have been used as curing agents, stabilizers, and cross-linking agents in the production of polymers. e3s-conferences.orgresearchgate.net The bifunctional nature of this compound could make it a valuable monomer or building block for the synthesis of novel polymers with unique properties. Its potential as a ligand for metal complexes could also be explored for applications in catalysis and coordination chemistry. The environmental degradation of morpholine and pyrrolidine by microorganisms has been studied, suggesting potential applications in bioremediation. nih.gov

FieldPotential ApplicationRationale
Medicinal ChemistryMulti-target drug discovery. tandfonline.comCombination of two privileged scaffolds (morpholine and pyrrolidine). researchgate.netnih.gov
Materials SciencePolymer synthesis. e3s-conferences.orgresearchgate.netBifunctional monomer for novel polymers.
CatalysisLigand for metal complexes.Presence of two coordinating nitrogen atoms.
BioremediationBiodegradable building block.Known microbial degradation pathways for parent heterocycles. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the structural integrity of 4-(3-Methyl-3-pyrrolidinyl)morpholine under ambient conditions?

  • Answer : Raman and IR spectroscopy are critical for identifying vibrational modes, particularly C-H stretching (2980–3145 cm⁻¹) and morpholine/pyrrolidine ring vibrations. Assign bands by comparing experimental data with ab-initio calculations (e.g., DFT simulations). Ambient-pressure Raman spectra can resolve distinct modes like the 1127 cm⁻¹ and 1103 cm⁻¹ peaks, which shift under stress .

Q. What synthetic routes are documented for morpholine derivatives with pyrrolidine substituents?

  • Answer : Nucleophilic substitution or condensation reactions are common. For example, reacting 3-chloropropyl-3-methylmorpholine intermediates with secondary amines under reflux in 1-propanol with NaOH yields target compounds. Optimize stoichiometry and reaction time to avoid byproducts .

Q. What safety precautions are necessary when handling this compound?

  • Answer : Follow hazard codes Xi (irritant) and risk phrases R36/37/38 (irritates eyes, respiratory system, skin). Use PPE, fume hoods, and adhere to safety protocols (S26: immediate eye wash; S36: wear protective clothing) .

Q. How can researchers confirm the purity of synthesized batches?

  • Answer : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and compare retention times to certified reference standards (e.g., MM3300 series). Validate purity via mass spectrometry (high-resolution ESI-MS) and elemental analysis .

Advanced Research Questions

Q. How does pressure-dependent Raman spectroscopy reveal phase transitions in this compound?

  • Answer : Apply hydrostatic pressure (0–3.5 GPa) and monitor spectral changes. Key indicators include peak splitting (e.g., 1175 cm⁻¹ mode splitting at 1.7 GPa) and discontinuities in the dω/dp plot. These suggest conformational phase transitions. Correlate findings with X-ray diffraction (XRD) to confirm structural rearrangements .

Q. How can contradictions in spectral data during synthesis of novel analogs be resolved?

  • Methodology : Cross-validate with multi-technique analysis. For example, if NMR suggests a methyl group at C3 but IR shows unexpected C=O stretches, use X-ray crystallography to resolve stereochemistry. DFT simulations can reconcile discrepancies in vibrational assignments .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Approach : Perform density functional theory (DFT) studies to map electron density distributions and HOMO-LUMO gaps. For instance, calculate Fukui indices to identify nucleophilic attack sites. Validate predictions with kinetic studies on SN2 reactions using morpholine derivatives .

Q. How can microwave-assisted synthesis optimize reaction yields for morpholine-pyrrolidine hybrids?

  • Optimization Strategy : Vary microwave power (100–200 W), irradiation time (5–30 min), and solvent polarity (DMF vs. ethanol). Example: A 150 W, 15-minute reaction in DMF improved yields by 30% compared to conventional heating for triazole-morpholine hybrids .

Methodological Notes

  • Data Contradiction Analysis : When spectral data conflicts (e.g., overlapping IR bands), employ temperature-dependent studies or deuterated analogs to isolate vibrational modes .
  • Experimental Design : For high-pressure studies, use diamond anvil cells with ruby fluorescence calibration. Include pressure-transmitting media (silicone oil) to ensure hydrostatic conditions .
  • Synthetic Validation : Always characterize intermediates (e.g., chloropropyl precursors) via 1^1H/13^13C NMR and HRMS before proceeding to final steps .

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